
2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione is a chemical compound known for its versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization. This compound is a derivative of indane-1,3-dione, which is a privileged scaffold in chemistry due to its ability to form numerous biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione typically involves the condensation of 3,5-dichloro-4-hydroxybenzaldehyde with indane-1,3-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) in a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: 2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization.
作用機序
The mechanism of action of 2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Indane-1,3-dione: A closely related compound with similar applications but different reactivity.
Indanone: Another analogue used in the design of biologically active molecules.
Isoindoline-1,3-dione: Known for its use in pharmaceutical synthesis and organic electronics.
Uniqueness: 2-(3,5-Dichloro-4-hydroxyphenyl)indene-1,3-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chloro and hydroxy groups enhances its reactivity and potential for diverse applications .
特性
CAS番号 |
69574-17-0 |
|---|---|
分子式 |
C15H8Cl2O3 |
分子量 |
307.1 g/mol |
IUPAC名 |
2-(3,5-dichloro-4-hydroxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H8Cl2O3/c16-10-5-7(6-11(17)15(10)20)12-13(18)8-3-1-2-4-9(8)14(12)19/h1-6,12,20H |
InChIキー |
YLAFYOHFPBEWEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=C(C(=C3)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


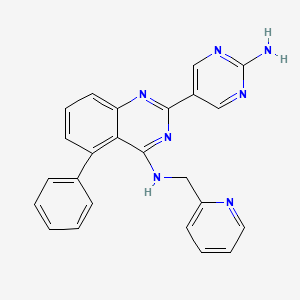
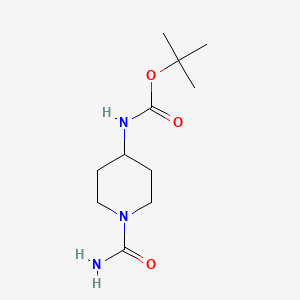
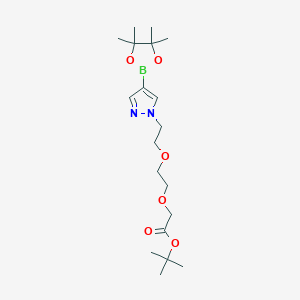
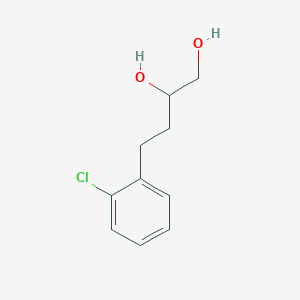
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
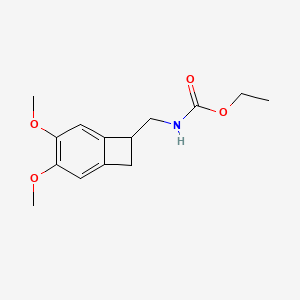
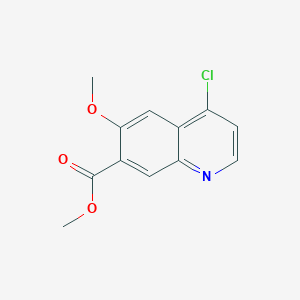
![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
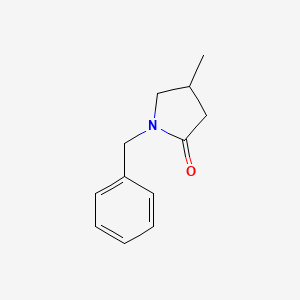

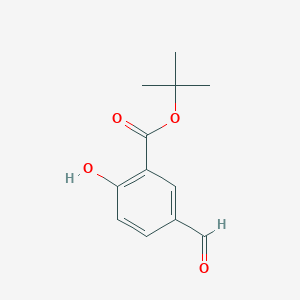

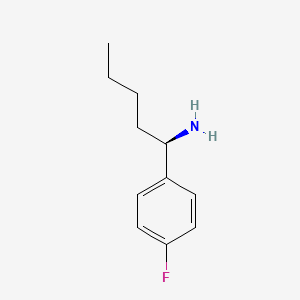
![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)
